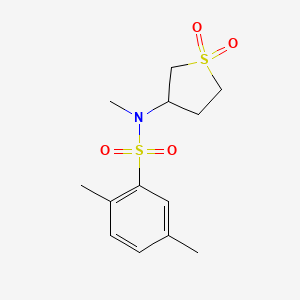
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N,2,5-trimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N,2,5-trimethylbenzene-1-sulfonamide, commonly known as DTTB, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTTB is a versatile compound that exhibits a range of biochemical and physiological effects, making it a valuable tool for researchers in many different areas.
Scientific Research Applications
Sulfonamides in Medical Research
Sulfonamides have been extensively investigated for their role in medical research due to their broad spectrum of biological activities. They are the first type of synthetic antimicrobial drugs, displaying significant efficacy in treating infective diseases. Further developments of sulfonamide derivatives have shown wide medicinal applications across various domains, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, and antiepileptic agents. The versatility and development value of sulfonamide compounds in medicinal chemistry are substantial, with ongoing research aiming to design new sulfonamide-based drug molecules with broad spectrum, high activity, and low toxicity (He Shichao et al., 2016).
Sulfonamides in Antiglaucoma Therapy
One specific area of interest is the application of sulfonamides in antiglaucoma therapy. Sulfonamide carbonic anhydrase inhibitors (CAIs) have been patented and studied for their potential in treating glaucoma, a major cause of blindness affecting millions worldwide. These compounds work by reducing intraocular pressure, which is a key factor in glaucoma management. The research and development in this field have led to the identification of novel sulfonamide CAIs with potential for more effective and selective antiglaucoma drugs. The exploration of sulfonamides in this domain highlights the ongoing need for innovative treatments for glaucoma and other eye-related conditions (E. Masini et al., 2013).
Sulfonamides in Environmental Applications
Besides medical applications, sulfonamides have also been studied for their environmental implications, particularly in the context of microbial degradation and the impact on human health. Sulfonamides are persistent in the environment due to their widespread use in healthcare and veterinary medicine. Research has indicated that sulfonamides present in the environment, mainly derived from agricultural activities, could pose potential hazards to human health by inducing changes in the microbial population. This underscores the importance of understanding the environmental fate and ecological risks of sulfonamides, further emphasizing the need for effective management and treatment strategies to mitigate their impact (W. Baran et al., 2011).
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N,2,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S2/c1-10-4-5-11(2)13(8-10)20(17,18)14(3)12-6-7-19(15,16)9-12/h4-5,8,12H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGKXFOVCJMABQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N(C)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N,2,5-trimethylbenzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[2-[(7-Methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B2620046.png)
![2-(2-fluorophenoxy)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2620047.png)


![2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2620052.png)
![{6-Chloro-4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2620053.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2620055.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2620057.png)
![2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline](/img/structure/B2620059.png)


![3-Amino-2-(3,4-dichlorobenzoyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B2620062.png)